molecular formula C10H6BrF2NO B11847726 8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one

8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one

Cat. No.: B11847726
M. Wt: 274.06 g/mol
InChI Key: KOQNZUHBBUOISM-UHFFFAOYSA-N
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Description

8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one typically involves the bromination of a quinoline precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to certain enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: Contains a hydroxyl group at the 4-position.

    2-Trifluoromethyl-4-hydroxy-8-bromoquinoline: Another derivative with a trifluoromethyl group and a hydroxyl group.

Uniqueness

8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

8-bromo-2-(difluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H6BrF2NO/c11-6-3-1-2-5-8(15)4-7(10(12)13)14-9(5)6/h1-4,10H,(H,14,15)

InChI Key

KOQNZUHBBUOISM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)F

Origin of Product

United States

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